molecular formula C11H15ClN2O2S B7583850 N-[1-(3-chlorophenyl)pyrrolidin-3-yl]methanesulfonamide

N-[1-(3-chlorophenyl)pyrrolidin-3-yl]methanesulfonamide

Cat. No. B7583850
M. Wt: 274.77 g/mol
InChI Key: JORJOZHMHCTYHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(3-chlorophenyl)pyrrolidin-3-yl]methanesulfonamide, commonly known as CP-55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1970s and has since been the subject of numerous scientific investigations.

Mechanism of Action

CP-55940 acts as a potent agonist of the cannabinoid receptor type 1 (CB1) and type 2 (CB2). These receptors are part of the endocannabinoid system, which plays a crucial role in regulating a wide range of physiological processes, including pain, inflammation, and immune function. By activating these receptors, CP-55940 can modulate the activity of various signaling pathways and produce a range of physiological effects.
Biochemical and Physiological Effects:
CP-55940 has been shown to produce a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and neuroprotection. It has also been investigated for its potential as an anti-cancer agent, with preclinical studies showing promising results.

Advantages and Limitations for Lab Experiments

One of the main advantages of CP-55940 is its potent and selective activity at the CB1 and CB2 receptors, which makes it a valuable tool for investigating the role of the endocannabinoid system in various physiological processes. However, its potent effects can also make it challenging to use in certain experimental settings, and its potential for abuse and dependence must be carefully considered.

Future Directions

There are several potential future directions for research on CP-55940, including further investigation of its potential therapeutic applications, the development of more selective and potent analogs, and the exploration of its potential as a tool for studying the endocannabinoid system. Additionally, more research is needed to fully understand the potential risks and benefits of CP-55940, particularly in the context of its potential for abuse and dependence.

Synthesis Methods

CP-55940 is synthesized through a multi-step process that involves the reaction of 3-chlorophenylacetonitrile with pyrrolidine followed by the addition of methanesulfonyl chloride. The resulting product is then purified and characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.

Scientific Research Applications

CP-55940 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to have potent analgesic and anti-inflammatory effects in preclinical studies, and has also been investigated for its potential as an anti-cancer agent.

properties

IUPAC Name

N-[1-(3-chlorophenyl)pyrrolidin-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2S/c1-17(15,16)13-10-5-6-14(8-10)11-4-2-3-9(12)7-11/h2-4,7,10,13H,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORJOZHMHCTYHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CCN(C1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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